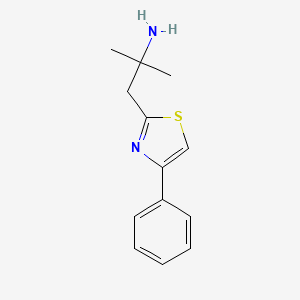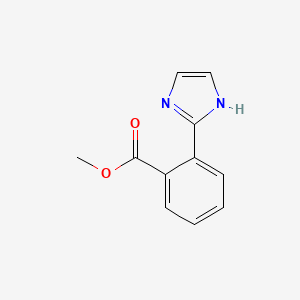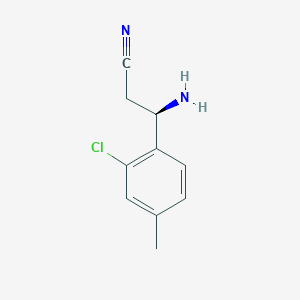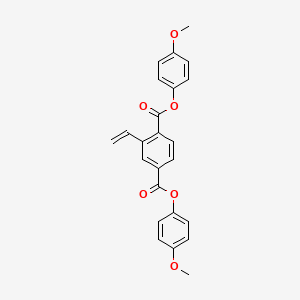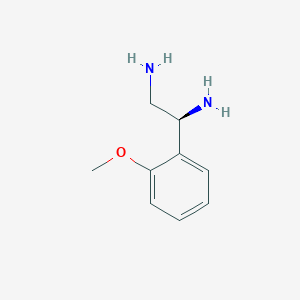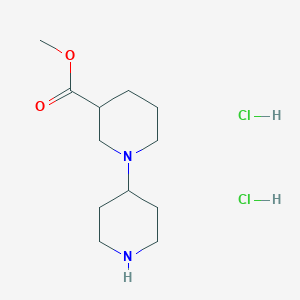
Methyl 1,4'-bipiperidine-3-carboxylate 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,4’-bipiperidine-3-carboxylate 2hcl is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of bipiperidine, a bicyclic structure consisting of two piperidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the esterification of 1,4’-bipiperidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,4’-bipiperidine-3-carboxylate 2hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted bipiperidine derivatives
Aplicaciones Científicas De Investigación
Methyl 1,4’-bipiperidine-3-carboxylate 2hcl has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study the interactions of piperidine derivatives with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1’-methyl-1,4’-bipiperidine-3-carboxylic acid dihydrochloride
- Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl
Uniqueness
Propiedades
Fórmula molecular |
C12H24Cl2N2O2 |
|---|---|
Peso molecular |
299.23 g/mol |
Nombre IUPAC |
methyl 1-piperidin-4-ylpiperidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11;;/h10-11,13H,2-9H2,1H3;2*1H |
Clave InChI |
RWHMTCOEUCPNRO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCN(C1)C2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


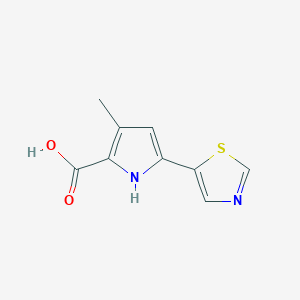
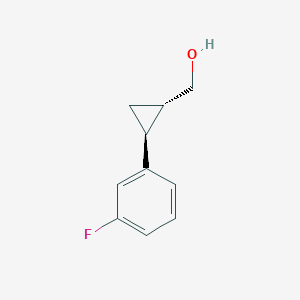
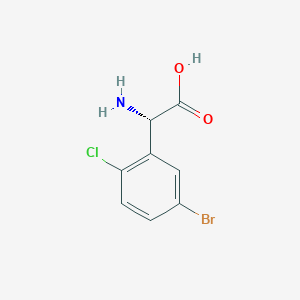

![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
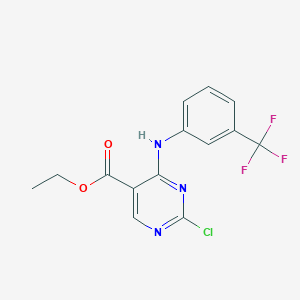
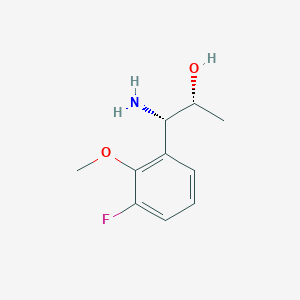
![Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13034072.png)
